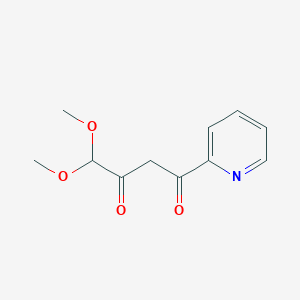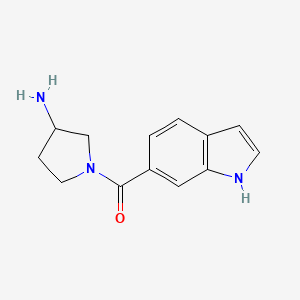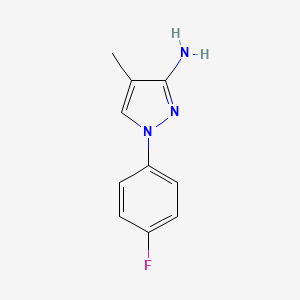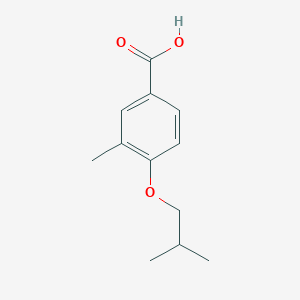
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
Overview
Description
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and a methyl group on the benzofuran ring, along with a methanamine group, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of 7-methyl-1-benzofuran-2-ylmethanamine. This step involves the introduction of a bromine atom at the 5-position of the benzofuran ring. The reaction is typically carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.
Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the brominated intermediate reacts with an amine source such as ammonia or methylamine under basic conditions.
Industrial Production Methods: Industrial production of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 7-methyl-1-benzofuran-2-ylmethanamine.
Substitution: The bromine atom can be substituted with various nucleophiles such as hydroxyl, thiol, or amine groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: Imines or nitriles.
Reduction: 7-methyl-1-benzofuran-2-ylmethanamine.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its unique structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine depends on its interaction with biological targets. The methanamine group can form hydrogen bonds with various biomolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
- 5-Bromo-1-benzofuran-2-carboxylic acid
- 7-Methyl-1-benzofuran-2-ylmethanamine
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy, carboxylic acid) on the benzofuran ring can significantly alter the compound’s chemical and biological properties.
- Unique Features: (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine is unique due to the combination of a bromine atom, a methyl group, and a methanamine group, which can lead to distinct reactivity and potential applications.
Properties
IUPAC Name |
(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDOTIGSEBBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)



![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)


